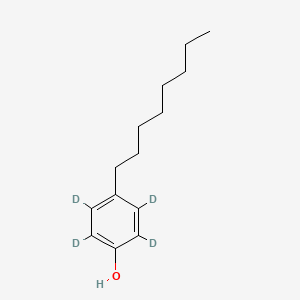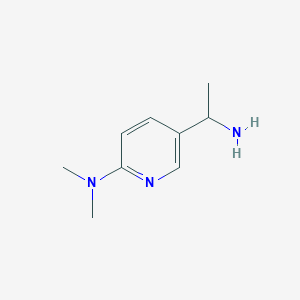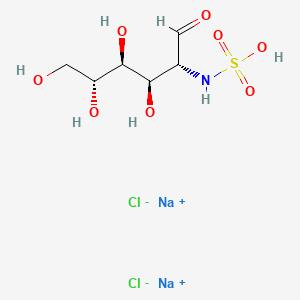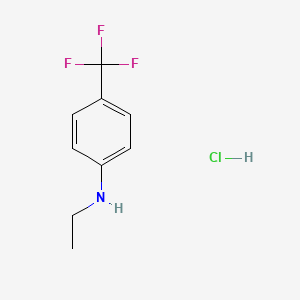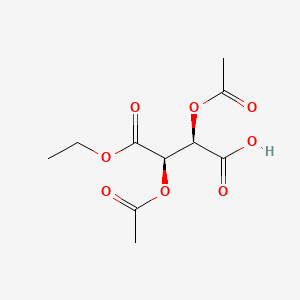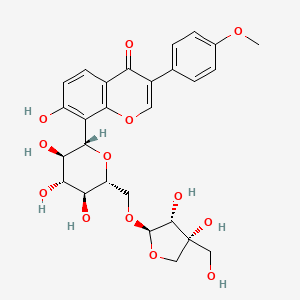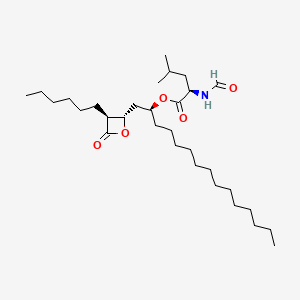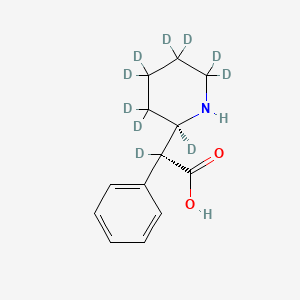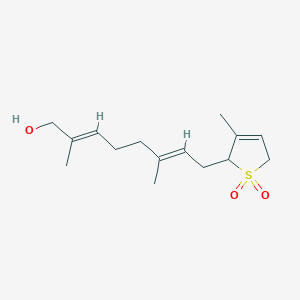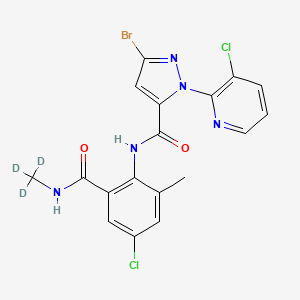
Chlorantraniliprole-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorantraniliprole-D3 is a deuterated form of Chlorantraniliprole, an insecticide belonging to the anthranilic diamide class. It is primarily used to control a wide range of pests, including those from the orders Lepidoptera, Coleoptera, Diptera, and Isoptera. This compound is characterized by its high efficacy and low mammalian toxicity, making it a valuable tool in integrated pest management.
準備方法
Synthetic Routes and Reaction Conditions
Chlorantraniliprole-D3 can be synthesized through a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This process involves the use of anthranilic acid derivatives and methane sulfonyl chloride as a reagent for amide coupling in the presence of pyridine or substituted pyridines as bases in acetonitrile as a solvent . The reaction conditions are mild, and the process is designed to be environmentally friendly and cost-effective.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce production costs, minimize by-products, and simplify isolation and purification steps. The use of one-pot reactions and in-situ synthesis of key starting materials further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Chlorantraniliprole-D3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学的研究の応用
Chlorantraniliprole-D3 has a wide range of scientific research applications, including:
作用機序
Chlorantraniliprole-D3 exerts its effects by binding to the ryanodine receptor in insect muscle cells. This binding causes the release of calcium ions from the sarcoplasmic reticulum, leading to muscle paralysis and ultimately the death of the insect . The high selectivity of this compound for insect ryanodine receptors accounts for its low toxicity to mammals .
類似化合物との比較
Similar Compounds
Flubendiamide: Another anthranilic diamide insecticide with a similar mode of action.
Cyantraniliprole: A related compound with broader pest control spectrum.
Tetraniliprole: A newer compound with enhanced efficacy against resistant pest populations.
Uniqueness
Chlorantraniliprole-D3 is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements. Its high efficacy, low mammalian toxicity, and environmental friendliness make it a preferred choice in integrated pest management programs .
特性
分子式 |
C18H14BrCl2N5O2 |
|---|---|
分子量 |
486.2 g/mol |
IUPAC名 |
5-bromo-N-[4-chloro-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)/i2D3 |
InChIキー |
PSOVNZZNOMJUBI-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


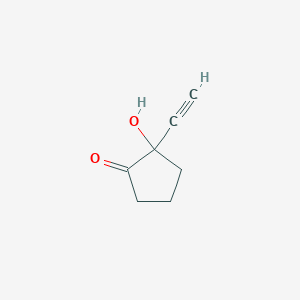
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
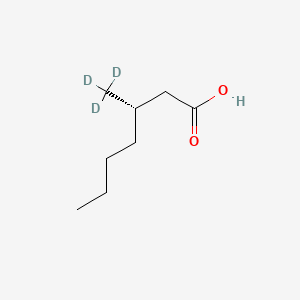
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
